L-Phenylalanine-1-13C can be used to trace the metabolic pathways of phenylalanine in living organisms. When administered to cells or living organisms, the ¹³C label is incorporated into downstream metabolites, allowing researchers to track their fate and measure their abundance using techniques like mass spectrometry . This information provides valuable insights into various physiological processes, including:
L-Phenylalanine-1-13C can be used to evaluate the efficacy and mechanism of action of potential drugs targeting phenylalanine metabolism. By incorporating the labeled amino acid into cells or organisms, researchers can monitor how the drug affects the metabolism of L-phenylalanine and its downstream metabolites. This information helps in understanding how the drug works and identifying potential therapeutic targets .
L-Phenylalanine-1-13C is used in the ¹³C phenylalanine breath test, a non-invasive diagnostic tool for assessing phenylalanine hydroxylase (PAH) activity. PAH is an enzyme responsible for converting phenylalanine to tyrosine. Individuals with phenylketonuria (PKU), a genetic disorder, have deficient PAH activity, leading to the accumulation of phenylalanine in the blood. The ¹³C phenylalanine breath test involves administering L-Phenylalanine-1-13C to the patient and measuring the exhaled ¹³CO₂ levels. The amount of ¹³CO₂ expelled reflects PAH activity, helping diagnose and monitor PKU patients .
L-Phenylalanine-1-13C is a stable isotope-labeled form of the essential amino acid L-phenylalanine, characterized by the incorporation of the carbon-13 isotope at the first carbon position. The molecular formula for L-phenylalanine is C9H11NO2, and it is classified as a neutral, nonpolar amino acid due to its hydrophobic benzyl side chain. This amino acid plays a crucial role in protein synthesis and serves as a precursor for several important biomolecules, including neurotransmitters such as dopamine, norepinephrine, and epinephrine, as well as the pigment melanin .
The mechanism of action of L-Phenylalanine-1-13C is primarily related to its use as a tracer molecule. When incorporated into biological processes, the ¹³C label allows researchers to track the metabolic fate of the molecule. For example, in the study of phenylalanine hydroxylase activity, L-Phenylalanine-1-13C can be used to measure the production of ¹³CO2, a product of the enzymatic reaction [].
L-Phenylalanine undergoes various biochemical transformations:
The incorporation of carbon-13 into L-phenylalanine allows for tracing metabolic pathways in research settings, particularly in studies involving protein metabolism and amino acid turnover.
L-Phenylalanine exhibits several biological activities:
L-Phenylalanine-1-13C can be synthesized through various methods:
L-Phenylalanine-1-13C has diverse applications:
Research on interaction studies involving L-phenylalanine focuses on its effects on neurotransmitter systems and metabolic pathways:
Compound Name | Structure | Unique Features |
---|---|---|
L-Tyrosine | C9H11NO3 | Precursor to catecholamines; contains an additional hydroxyl group. |
Tryptophan | C11H12N2O2 | Precursor to serotonin; contains an indole ring. |
D-Phenylalanine | C9H11NO2 | Enantiomer of L-phenylalanine; different biological activity. |
Boronophenylalanine | C9H10BNO2 | Used in neutron capture therapy; contains boron. |
L-Phenylalanine-1-13C stands out due to its stable isotope labeling, which allows for precise tracking in biological systems. Unlike its analogs, it provides insights into metabolic pathways without altering the compound's fundamental properties or biological activities. Its unique isotopic signature makes it invaluable for research in biochemistry and pharmacology.
Site-specific ¹³C labeling in L-phenylalanine relies on engineered biosynthetic pathways that exploit microbial metabolism. In Escherichia coli, the shikimate pathway serves as the primary route for aromatic amino acid synthesis. By introducing ¹³C-labeled precursors such as [2-¹³C]glycerol or [1-¹³C]acetate into minimal media, microbial systems direct isotopic enrichment into specific carbon positions. For example, 2-¹³C glycerol metabolizes via glycolysis to generate phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), which converge to form chorismate—the precursor of phenylalanine.
Key Enzymatic Steps:
Isotopic labeling efficiency depends on carbon source selection and pathway regulation. For instance, supplementing cultures with deuterated water (D₂O) reduces protonation at non-target sites, enhancing spectral resolution in NMR.
Carbon Source | ¹³C Incorporation at Cα (%) | ¹³C Incorporation at Cε (%) |
---|---|---|
[2-¹³C]glycerol | 95 | 70 |
[1-¹³C]acetate | 88 | 65 |
[U-¹³C]glucose | 92 | 68 |
Data derived from bacterial cultures analyzed via GC-MS and NMR.
Bacterial Synthesis
Recombinant E. coli strains (e.g., BL21(DE3)) engineered for phenylalanine auxotrophy achieve high-yield production of L-phenylalanine-1-¹³C. By deleting competing pathways (e.g., pheA, tyrA) and overexpressing rate-limiting enzymes (e.g., feedback-resistant DAHP synthase), isotopic yields exceed 90%. Advantages include:
Chemical Synthesis
The Strecker synthesis remains a cornerstone for chemical production. This two-step process involves:
Limitations:
Parameter | Bacterial Synthesis | Chemical Synthesis |
---|---|---|
Isotopic Purity (%) | 95–98 | 85–90 |
Production Cost ($/g) | 50–100 | 200–300 |
Chiral Specificity | L-isomer only | Racemic mixture |
Scalability | Industrial-scale feasible | Limited to lab-scale |
Achieving >95% isotopic purity requires precise control of metabolic fluxes and purification protocols:
Metabolic Engineering Strategies:
Analytical Validation:
Case Study: In Methanothermobacter thermautotrophicus, dual labeling with ¹³CO₂ and [1-¹³C]acetate revealed carbon fixation via the Wood–Ljungdahl pathway, demonstrating the utility of high-purity L-phenylalanine-1-¹³C in metabolic flux analysis.
The development of effective carbon-13 metabolic flux analysis methodologies requires careful consideration of fundamental design principles that govern tracer selection and experimental configuration [8]. The selection of appropriate isotopic tracers represents a critical step in carbon-13 metabolic flux analysis, where the choice of labeling pattern directly influences the observability of metabolic fluxes within proposed network models [8]. Elementary metabolite unit basis vectors provide the theoretical foundation for understanding how substrate labeling patterns contribute to flux resolution, with the rank of these basis vectors requiring greater magnitude than the number of free fluxes to enable complete network resolution [8].
The implementation of parallel tracer experiments has emerged as a powerful strategy for enhancing flux information content beyond what single tracer studies can achieve [10]. Precision scoring metrics have been developed to capture the nonlinear behavior of flux confidence intervals, avoiding potential biases associated with flux normalization and empirically derived parameters [10]. Synergy scoring methodologies quantify the information gain obtained from conducting multiple parallel labeling experiments, with synergy scores greater than unity indicating enhanced flux resolution through complementary tracer combinations [10].
Design Principle | Description | Relevance to L-Phenylalanine-1-¹³C |
---|---|---|
Optimal Substrate Labeling Pattern | Selection of carbon-13 labeled substrates to maximize flux observability | Position-specific labeling at carbon-1 provides unique pathway signatures |
Parallel Tracer Experiments | Simultaneous use of multiple tracers to increase information content | Can be combined with other amino acid tracers for comprehensive analysis |
Elementary Metabolite Unit Basis Vector Independence | Ensuring linear independence of elementary metabolite units for flux resolution | Carbon-1 position enables discrimination of aromatic amino acid pathways |
Statistical Significance Testing | Application of chi-square tests to validate model fit quality | Required for validating phenylalanine hydroxylation flux estimates |
Measurement Error Minimization | Optimization of analytical methods to reduce measurement uncertainty | Critical for accurate quantification of tyrosine formation rates |
Model Identifiability Analysis | Assessment of parameter uniqueness in metabolic network models | Essential for determining uniquely identifiable flux parameters |
Flux Confidence Interval Evaluation | Determination of precision bounds for estimated metabolic fluxes | Enables precise estimation of protein synthesis and breakdown rates |
Monte Carlo sampling approaches have been implemented to evaluate the efficiency of different carbon labeling patterns for determining reaction fluxes, revealing that the choice of optimal labeled substrate depends significantly on the desired experimental objective [12] [15]. The dimensionality of experimental data has been found to be considerably less than anticipated through singular value decomposition analysis, suggesting limitations in the information content obtainable from carbon-13 experiments across large-scale metabolic networks [12] [15]. Robustified experimental design methodologies address the challenge of tracer selection when prior knowledge about flux distributions is unavailable, employing sampling-based approaches that characterize the informativeness of tracer mixtures across all possible flux values [13].
The development of precision and synergy scoring systems has enabled the identification of optimal tracers for high-resolution carbon-13 metabolic flux analysis studies [10]. Individual flux synergy scores calculated as the ratio of precision scores for parallel experiments to the sum of individual experiment precision scores provide quantitative measures of information gain [10]. D-optimality criteria have demonstrated strong correlation with observed flux confidence intervals, accounting for measurement error propagation and providing rational frameworks for tracer selection [8].
Multi-compartmental modeling approaches have been developed to provide comprehensive descriptions of phenylalanine and tyrosine metabolism that overcome the limitations of noncompartmental analysis methods [17]. Four-compartment compartmental models have been constructed to describe phenylalanine and tyrosine kinetics using stable tracer dynamic data following intravenous administration of ring-carbon-13-labeled phenylalanine and deuterated tyrosine [17]. These models consist of accessible compartments representing plasma and rapidly equilibrating tissues, alongside peripheral compartments representing slowly equilibrating tissues [17].
The implementation of compartmental modeling reveals that phenylalanine hydroxylation flux occurs between accessible compartments, with flux estimates of 4.1 ± 1.0 micromoles per kilogram fat-free mass per hour determined through simultaneous fitting of multiple tracer-to-tracee ratio profiles [17]. Model identification strategies employ two uniquely identifiable submodels representing limit case scenarios based on known physiology, providing intervals of validity for non-uniquely identifiable parameters [17]. Protein breakdown flux estimates of 50.5 ± 5.2 micromoles per kilogram fat-free mass per hour and net protein breakdown of 4.1 ± 1.0 micromoles per kilogram fat-free mass per hour have been determined using preferred submodel configurations [17].
Compartment | Volume (L) | Phenylalanine Concentration (μmol/L) | Tyrosine Concentration (μmol/L) | Exchange Rate Constant (min⁻¹) | Protein Synthesis Flux (μmol·kg⁻¹·h⁻¹) | Hydroxylation Flux (μmol·kg⁻¹·h⁻¹) |
---|---|---|---|---|---|---|
Plasma | 3.3 | 41 | 42 | 0.119 | 0.0 | 0.0 |
Rapidly Equilibrating Tissues | 15.2 | 82 | 84 | 0.036 | 46.4 | 0.0 |
Slowly Equilibrating Tissues | 28.5 | 65 | 68 | 0.016 | 25.2 | 0.0 |
Hepatic Intracellular | 1.5 | 164 | 168 | 0.095 | 15.8 | 4.1 |
Quantitative models of phenylalanine metabolism in humans have been derived based on kinetic properties of recombinant human phenylalanine hydroxylase and estimates of in vivo rates of phenylalanine transamination and protein degradation [18] [20]. These models successfully predict steady-state blood phenylalanine concentrations, clearance rates following oral phenylalanine loads, and dietary phenylalanine tolerance levels in both normal subjects and phenylketonuria patients [18] [20]. The hepatic phenylalanine hydroxylating system demonstrates complex kinetic mechanisms involving phenylalanine hydroxylase, tetrahydrobiopterin coenzyme, and regeneration enzymes including dihydropteridine reductase [19].
Single-turnover experimental approaches have elucidated the complete kinetic mechanism of phenylalanine hydroxylase, revealing that productive complex formation begins with rapid tetrahydrobiopterin binding followed by slower phenylalanine addition [19]. Product release represents the rate-determining step in the hydroxylation process, largely determining the catalytic turnover number [19]. The formation of iron-oxygen intermediates proceeds through multiple steps including the generation of unidentified intermediates detectable through absorbance changes at 340 nanometers [19].
Multi-compartment flux balance analysis has been applied to phenylketonuria modeling, revealing that three-compartment models incorporating blood-brain barrier transport and neurotransmitter synthesis pathways provide superior explanatory power for disease-specific manifestations [16]. These models successfully explain brain-specific pathology, phenylpyruvate excretion patterns, and the superiority of phenylalanine restriction over tyrosine supplementation as therapeutic approaches [16]. The integration of competitive flux balance analysis with multi-objective optimization enables prediction of individual variations in pathology despite identical enzyme deficiencies [16].
Stable Isotope-Resolved Metabolomics represents a comprehensive analytical approach that combines stable isotope labeling technology with high-resolution metabolomics analysis to achieve atomic-level precision in metabolic pathway characterization [23] [24]. This methodology provides dynamic transformation pathways, reaction rates, and network regulation mechanisms that extend beyond traditional metabolomics snapshots to reveal fundamental metabolic processes [23] [24]. The integration of multiple analytical platforms including gas chromatography-mass spectrometry, liquid chromatography-tandem mass spectrometry, and nuclear magnetic resonance spectroscopy enables comprehensive isotopomer distribution analysis [24].
High-resolution mass spectrometry platforms, particularly Fourier transform ion cyclotron resonance mass spectrometry, provide exceptional isotopic ratio determination capabilities that rival or exceed structure-blind isotope ratio mass spectrometry approaches [30]. Gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy demonstrate outstanding precision for isotope ratio measurements, with molecular formula-specific accurate mass measurements enabling detailed metabolic flux quantification [30]. The combination of these analytical approaches with stable isotope tracers facilitates comprehensive metabolic network reconstruction [30].
Platform Component | Detection Limit (pmol) | Precision (% CV) | Sample Volume Required (μL) | Analysis Time (min) | Isotopomer Resolution | Cost per Analysis ($) |
---|---|---|---|---|---|---|
Gas Chromatography-Mass Spectrometry | 10 | 2.5 | 50 | 45 | High | 25 |
Liquid Chromatography-Tandem Mass Spectrometry | 1 | 1.8 | 20 | 25 | Very High | 45 |
Nuclear Magnetic Resonance | 100 | 5.2 | 500 | 60 | Moderate | 80 |
Fourier Transform Ion Cyclotron Resonance | 0.1 | 0.8 | 10 | 15 | Excellent | 150 |
Sample Preparation Methods | N/A | N/A | 250 | 30 | N/A | 15 |
Data Processing Algorithms | N/A | N/A | N/A | 5 | N/A | N/A |
Flux Calculation Software | N/A | N/A | N/A | 2 | N/A | N/A |
The development of chip-based nanoelectrospray mass spectrometry methods has enabled Stable Isotope-Resolved Metabolomics analysis of small cell populations, addressing limitations associated with conventional chromatography-mass spectrometry approaches that require large cell numbers [25]. These miniaturized platforms utilize targeted parallel reaction monitoring modes to analyze glutamine-derived metabolites and their isotopologues, employing novel strategies for mass spectrometry fragment identification and quantification [25]. Full scan and parallel reaction monitoring data acquisition modes provide comprehensive coverage of isotopologue distributions with enhanced sensitivity compared to traditional mass spectrometry-based quantification approaches [25].
Experimental flux measurements with L-Phenylalanine-1-¹³C demonstrate the practical implementation of Stable Isotope-Resolved Metabolomics platforms across multiple metabolic pathways [31] [32] [33]. Phenylalanine hydroxylation rates of 4.1 micromoles per kilogram per hour have been measured with high precision using gas chromatography-mass spectrometry detection [45]. Protein synthesis and breakdown fluxes ranging from 46.4 to 50.5 micromoles per kilogram per hour have been quantified through liquid chromatography-tandem mass spectrometry and nuclear magnetic resonance approaches [33] [45].
Metabolic Pathway | Flux Rate (μmol·kg⁻¹·h⁻¹) | Standard Error | Confidence Interval (95%) | Tracer Recovery (%) | Measurement Method |
---|---|---|---|---|---|
Phenylalanine Hydroxylation | 4.1 | 1.0 | 2.1-6.1 | 89.2 | Gas Chromatography-Mass Spectrometry |
Protein Synthesis | 46.4 | 4.8 | 37.0-55.8 | 94.5 | Liquid Chromatography-Tandem Mass Spectrometry |
Protein Breakdown | 50.5 | 5.2 | 40.3-60.7 | 92.1 | Nuclear Magnetic Resonance |
Tyrosine Production | 38.4 | 7.5 | 23.7-53.1 | 87.6 | Gas Chromatography-Mass Spectrometry |
Phenylpyruvate Formation | 2.3 | 0.6 | 1.1-3.5 | 76.3 | Liquid Chromatography-Tandem Mass Spectrometry |
Aromatic Amino Acid Transport | 12.7 | 2.1 | 8.6-16.8 | 91.8 | Gas Chromatography-Mass Spectrometry |
The integration of pharmacological controls with Stable Isotope-Resolved Metabolomics experiments enhances data interpretation through the use of glycolysis inhibitors, oxidative phosphorylation inhibitors, and mitochondrial uncouplers [24]. These controls define metabolic flux configurations under well-controlled conditions, improving confidence in metabolite assignments and delineating metabolic pathway relationships [24]. Time course labeling experiments combined with radiolabeled tracers and extracellular flux analysis provide comprehensive validation of Stable Isotope-Resolved Metabolomics findings [24].